Home > Products > Building Blocks P6744 > Edivoxetine hydrochloride
Edivoxetine hydrochloride - 1194374-05-4

Edivoxetine hydrochloride

Catalog Number: EVT-1457072
CAS Number: 1194374-05-4
Molecular Formula: C18H27ClFNO4
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methylphenidate

Compound Description: Methylphenidate is a central nervous system stimulant. It is widely used in the treatment of attention-deficit/hyperactivity disorder (ADHD). [, ]

Amphetamine

Compound Description: Amphetamine is a potent central nervous system stimulant that is used in the treatment of ADHD and narcolepsy. [, ]

Relevance: Amphetamine, like methylphenidate, is structurally unrelated to edivoxetine hydrochloride but is a commonly prescribed medication for ADHD. [, ]

Selective Serotonin Reuptake Inhibitors (SSRIs)

Compound Description: SSRIs are a class of antidepressants that work by increasing serotonin levels in the brain. []

Relevance: While SSRIs are structurally unrelated to edivoxetine hydrochloride, they are relevant as edivoxetine hydrochloride has been studied as an adjunctive treatment in patients with major depressive disorder who show a partial response to SSRI treatment. []

Overview

Edivoxetine hydrochloride is a pharmaceutical compound primarily explored for its potential in treating attention-deficit hyperactivity disorder (ADHD) and major depressive disorder. It functions as a selective norepinephrine reuptake inhibitor, impacting neurotransmitter levels in the brain to enhance mood and focus. The compound is classified under the category of adrenergic uptake inhibitors and is characterized by its unique molecular structure, which contributes to its pharmacological properties.

Source and Classification

Edivoxetine hydrochloride was developed by Eli Lilly and Company as part of their efforts to create effective treatments for psychiatric disorders. Its classification as a selective norepinephrine reuptake inhibitor places it in a group of medications that modulate neurotransmitter activity, specifically targeting norepinephrine pathways in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of edivoxetine hydrochloride has been refined to enhance efficiency and sustainability. A notable method involves a practical asymmetric synthesis utilizing d-serine as the chiral source. This approach preserves chirality throughout the synthesis process, leading to high-purity compounds. Key steps include:

  • Diazotization Process: This method produces (S)-epoxy acid intermediates with improved safety profiles.
  • Final Conversion: The conversion of (S)-morpholino acid intermediates into edivoxetine hydrochloride is achieved using T3P (a coupling reagent), yielding over 99.9% purity with a 75% yield .

Environmental Considerations

Life cycle analysis of this synthesis route indicates a 69% reduction in global warming potential due to optimized solvent usage compared to previous methods, highlighting advancements in environmentally friendly pharmaceutical manufacturing practices .

Molecular Structure Analysis

Structure and Data

Edivoxetine hydrochloride features a complex molecular structure that includes morpholine rings, which are essential for its biological activity. The specific molecular formula is C17_{17}H22_{22}ClN3_{3}O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

  • Molecular Weight: Approximately 305.83 g/mol.
  • Structural Characteristics: The compound's structure allows it to effectively interact with norepinephrine transporters, facilitating its therapeutic effects.
Chemical Reactions Analysis

Reactions and Technical Details

Edivoxetine undergoes various chemical reactions during its synthesis and potential degradation processes. One significant reaction involves the N-formylation of secondary amines, which can lead to artifactual modifications during pharmaceutical formulation. Understanding these reactions is crucial for ensuring product stability and efficacy .

Key reactions include:

  • N-formylation: This reaction can occur under specific conditions, potentially impacting the drug's performance.
  • Stability Studies: Investigating the stability of edivoxetine in solid oral dosage forms helps predict its behavior in pharmaceutical applications .
Mechanism of Action

Edivoxetine exerts its therapeutic effects primarily through the inhibition of norepinephrine reuptake in the synaptic cleft. By blocking the norepinephrine transporter, edivoxetine increases the availability of norepinephrine, which enhances neurotransmission associated with attention and mood regulation.

Data on Mechanism

Research indicates that edivoxetine's selectivity for norepinephrine over serotonin transporters contributes to its lower side effect profile compared to other antidepressants. This selectivity is vital for minimizing adverse effects while maximizing therapeutic benefits in treating ADHD and depression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Edivoxetine hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its formulation into various dosage forms.

Chemical Properties

  • pH Stability: Edivoxetine hydrochloride exhibits stability across a range of pH levels, making it suitable for oral formulations.
  • Melting Point: The melting point is an important parameter for determining processing conditions during drug formulation.

Relevant data on these properties are crucial for ensuring consistent quality and efficacy in pharmaceutical applications.

Applications

Edivoxetine hydrochloride has been primarily investigated for its use in treating ADHD and major depressive disorder. Its selective action on norepinephrine makes it a promising candidate for enhancing cognitive function without the common side effects associated with broader-spectrum antidepressants.

Scientific Uses

Ongoing research continues to explore additional applications of edivoxetine beyond ADHD and depression, including potential uses in anxiety disorders and other mood-related conditions. Its unique mechanism of action provides avenues for developing novel therapies that target specific neurotransmitter systems while minimizing side effects.

Introduction to Edivoxetine Hydrochloride

Historical Development and Rationale for Synthesis

Edivoxetine hydrochloride (development code LY-2216684) was synthesized and advanced by Eli Lilly and Company during the late 2000s. Its development program aimed to create a highly selective norepinephrine reuptake inhibitor with minimal activity on other monoamine transporters, thereby potentially avoiding side effects associated with non-selective agents [3] [4]. The scientific rationale stemmed from the recognized role of norepinephrine in regulating attention, executive function, and mood – core domains impaired in both major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD) [2].

The compound progressed through Phase I and II clinical trials with promising pharmacokinetic and pharmacodynamic profiles. By 2012, it reached Phase III development for MDD as both monotherapy and adjunctive treatment. However, development was terminated in December 2013 following three Phase III trials demonstrating insufficient efficacy superiority over selective serotonin reuptake inhibitor (SSRI) monotherapy in MDD [3] [4]. Parallel research continued exploring its potential in ADHD, with several Phase II/III pediatric ADHD trials completed prior to ultimate discontinuation of global clinical development [7].

Table 1: Key Milestones in Edivoxetine Development

PhaseTime PeriodPrimary FocusOutcome Summary
DiscoveryPre-2009Selective NRI optimizationIdentification of (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol hydrochloride
Phase I2009-2010Safety, tolerability, pharmacokineticsEstablished dose-dependent NET occupancy [7]
Phase II2010-2011Proof-of-concept in MDD and ADHDDemonstrated superiority over placebo on depression scales; ADHD symptom reduction [3] [7]
Phase III2012-2013Pivotal trials in MDDFailed to show sufficient efficacy advantage over SSRIs [3] [4]

Chemical Structure and Pharmacological Classification

Edivoxetine hydrochloride possesses the IUPAC name: (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride. Its molecular structure features three key moieties: a 5-fluoro-2-methoxyphenyl group, a tetrahydropyran (oxane) ring, and a stereospecific morpholine ring, all connected to a central ethanol backbone with defined stereochemistry at the R₁ and S₂ positions [1] [6]. The hydrochloride salt enhances stability and bioavailability relative to the free base form [8].

Table 2: Structural and Pharmacodynamic Profile

PropertyEdivoxetine HydrochlorideAtomoxetine (Reference NRI)
Chemical FormulaC₁₈H₂₇ClFNO₄C₁₇H₂₁NO
Molecular Weight375.87 g/mol255.36 g/mol
StereochemistrySingle enantiomer: (αR,2S)Single enantiomer: (-)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride
Primary MechanismSelective NET inhibition (Ki < 5 nM)Selective NET inhibition (Ki = 5 nM)
Selectivity Ratio (NET vs. SERT)>100-fold>200-fold
Functional BiomarkerPlasma DHPG reduction >60% at therapeutic dosesPlasma DHPG reduction >65%

Pharmacologically, edivoxetine is classified as a selective norepinephrine reuptake inhibitor (NRI). It exhibits high binding affinity (Ki < 5 nM) and potent functional inhibition of the human norepinephrine transporter (NET; SLC6A2) with minimal interaction with serotonin (SERT) or dopamine (DAT) transporters at therapeutic concentrations [2] [8]. This selectivity was confirmed through in vitro binding studies and in vivo biomarker assessments, demonstrating significant reductions in the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) – a validated marker of NET inhibition [7]. The compound's morpholine and oxane substituents contribute to its unique pharmacophore, enabling optimal interaction with the NET substrate binding site while conferring metabolic stability distinct from earlier NRIs [6].

Target Indications: Major Depressive Disorder (MDD) and ADHD

Edivoxetine hydrochloride was clinically evaluated for two primary neuropsychiatric indications:

Major Depressive Disorder (MDD): As an antidepressant, edivoxetine was investigated both as monotherapy and adjunctive therapy. Phase II trials demonstrated statistically significant improvements versus placebo on the 17-item Hamilton Depression Rating Scale (HAM-D17) total score when administered as monotherapy [3] [4]. Adjunctive studies combining edivoxetine with SSRIs (e.g., fluoxetine) showed enhanced effects on specific symptom clusters, particularly energy, motivation, and psychomotor function – domains historically linked to noradrenergic pathways [2]. However, Phase III trials failed to demonstrate sufficient additional benefit over SSRI monotherapy to justify regulatory approval, leading to discontinuation of MDD development [3].

Attention-Deficit/Hyperactivity Disorder (ADHD): In pediatric patients (aged 6-17 years), edivoxetine demonstrated dose-dependent efficacy. A randomized controlled trial (N=340) showed that doses of 0.2 mg/kg/day and 0.3 mg/kg/day significantly improved ADHD Rating Scale (ADHD-RS) total scores versus placebo (p<0.010), with effect sizes of 0.51 and 0.54, respectively [7]. These effects were observed across both stimulant-naïve and prior-stimulant-user strata. Clinical Global Impressions-Improvement (CGI-I) scores also significantly favored edivoxetine over placebo at these doses (p=0.013). The therapeutic effect emerged within 2-4 weeks and was sustained throughout the 8-week trial period. While comparable in magnitude to some non-stimulants, the effect size remained lower than that observed for osmotic-release methylphenidate (0.69) in the same trial [7].

Table 3: Efficacy Outcomes in Key Clinical Trials

DisorderTrial PhasePrimary Outcome MeasureResult (vs. Placebo)Effect Size
MDD (Monotherapy)Phase IIHAM-D17 total score change-3.2 to -4.5 point difference (p<0.05)0.35-0.45
MDD (Adjunctive)Phase IIMADRS total score change-2.8 to -3.5 point difference (p<0.05)0.30-0.40
ADHD (Pediatric)Phase II/IIIADHD-RS total score change-5.74 to -6.04 point difference (p<0.01)0.51-0.54

The differential outcomes across indications reflect the complex therapeutic requirements for NRIs: While ADHD trials met efficacy thresholds, MDD trials failed to demonstrate sufficient advantage over existing therapies despite statistically significant separation from placebo. This highlights the challenging regulatory and clinical development pathway for novel antidepressants [4] [9].

Table 4: Nomenclature of Edivoxetine Hydrochloride

Designation TypeNameSource
Systematic IUPAC Name(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol hydrochloride [1]
CAS Registry Number1194374-05-4 [1] [6]
USANEdivoxetine hydrochloride [6]
Developmental CodeLY-2216684 [3] [4]
Other SynonymsEdivoxetine HCl; LY2216684 hydrochloride [1] [8]

Properties

CAS Number

1194374-05-4

Product Name

Edivoxetine hydrochloride

IUPAC Name

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride

Molecular Formula

C18H27ClFNO4

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1

InChI Key

WJDKGRLMNSHPON-CJRXIRLBSA-N

SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl

Synonyms

(αR,2S)-α-[(5-Fluoro-2-methoxyphenyl)methyl]-α-(tetrahydro-2H-pyran-4-yl)-2-morpholinemethanol Hydrochloride; LY 2216684 Hydrochloride_x000B_

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.